molecular formula C29H24ClN3O2S B14119602 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 1172725-59-5

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B14119602
CAS No.: 1172725-59-5
M. Wt: 514.0 g/mol
InChI Key: PANYWCFGJUBMHM-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory agent.

    Medicine: Explored for its anti-tubercular properties and potential use in treating other infectious diseases.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in inflammatory processes or bacterial cell wall synthesis . Molecular docking studies have shown that this compound can bind to the active sites of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .

Properties

CAS No.

1172725-59-5

Molecular Formula

C29H24ClN3O2S

Molecular Weight

514.0 g/mol

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C29H24ClN3O2S/c1-35-25-16-15-24(30)28-27(25)32-29(36-28)33(19-22-14-8-9-17-31-22)26(34)18-23(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-17,23H,18-19H2,1H3

InChI Key

PANYWCFGJUBMHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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